molecular formula C22H22FN3O2 B2381849 N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 941977-11-3

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2381849
CAS No.: 941977-11-3
M. Wt: 379.435
InChI Key: NALYCQQFAJANAL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminoethyl group substituted with a naphthalene moiety at the R1 position and a 3-fluorophenyl group at the R2 position. The naphthalene group may enhance hydrophobic interactions, while the fluorophenyl substituent could influence electronic properties and metabolic stability .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-26(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-24-21(27)22(28)25-17-10-6-9-16(23)13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYCQQFAJANAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

    Coupling Reaction: The intermediate is then reacted with 3-fluoroaniline under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, such as signal transduction, metabolic, or apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and related oxalamides:

Compound Name R1 Group R2 Group Key Features
Target Compound 2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl 3-Fluorophenyl Combines naphthalene (hydrophobic) and fluorophenyl (electron-withdrawing)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; inhibits CYP3A4 (51% at 10 µM)
GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial activity; halogenated phenyl enhances reactivity
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) 4-Chloro-3-fluorophenyl Complex indenyl group CD4-mimetic compound; enhances vaccine efficacy against HIV
MNFO (N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide) Furan-2-ylmethyl 2-Methylnaphthalen-1-yl Used in cross-coupling reactions; methylnaphthalene improves π-π stacking

Functional and Pharmacological Differences

  • Flavor Enhancement: S336 is a commercially approved umami flavoring agent, while the target compound’s naphthalene group may limit solubility for flavor applications.
  • Antimicrobial Activity : GMC-series compounds (e.g., GMC-2) exhibit antimicrobial properties linked to halogenated aryl groups, suggesting the target compound’s 3-fluorophenyl group may confer similar activity .
  • Therapeutic Applications: BNM-III-170 demonstrates immunomodulatory effects, highlighting how oxalamides with complex R2 groups (e.g., guanidinomethyl) can target biological pathways .

Toxicological and Metabolic Profiles

  • Metabolism : S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, suggesting the target compound may share similar metabolic stability .
  • Safety: Structurally related flavoring agents (e.g., No. 1769, No. 1770) have a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, indicating a high margin of safety for regulatory approval . Direct toxicological data for the target compound are lacking, but its fluorophenyl group may reduce oxidative metabolism compared to methoxy-substituted analogs .

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a naphthalene moiety and a fluorophenyl group, suggests possible interactions with various biological targets. This article reviews its synthesis, biological activities, and potential applications based on current research findings.

  • Molecular Formula: C22H24N4O3
  • Molecular Weight: 392.45 g/mol
  • IUPAC Name: N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluorophenyl)oxamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the naphthalenic intermediate: Starting from naphthalene derivatives, a dimethylamino group is introduced through nucleophilic substitution.
  • Coupling with fluorophenyl: The naphthalenic intermediate is then coupled with a 3-fluorophenyl group using oxalyl chloride to form the oxalamide linkage.
  • Purification: The final product is purified using recrystallization techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
  • Enzyme Inhibition: The compound shows promise as an enzyme inhibitor, potentially impacting metabolic pathways associated with disease progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range, indicating significant anticancer potential .
    • Fluorescence assays indicated that the compound could penetrate cell membranes effectively, likely due to its lipophilic nature imparted by the naphthalene moiety .
  • Mechanism of Action:
    • Research suggests that the dimethylamino group enhances interaction with cellular targets, facilitating apoptosis in cancer cells .
    • The presence of the fluorophenyl group may contribute to enhanced binding affinity to specific receptors or enzymes involved in tumor growth .

Data Table: Biological Activity Summary

Activity TypeEffectReference
AnticancerInhibition of cell growth
Enzyme InhibitionPotential metabolic pathway interference
Membrane PenetrationHigh lipophilicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves coupling intermediates like 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine and 3-fluorophenyl oxalamide derivatives. Key steps include:

  • Amide bond formation : Use carbodiimides (e.g., DCC) and activators (e.g., HOBt) to minimize racemization .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .
  • Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to balance reaction speed and side-product formation .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₃H₂₄FN₃O₂, expected [M+H]+ 418.18) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate its biological activity in vitro?

  • Methodological Answer :

  • Kinase inhibition : Screen against panels like PKC or MAPK using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Compare protocols for ATP concentrations in kinase assays, as variations may alter IC₅₀ values .
  • Metabolite profiling : LC-MS to identify degradation products (e.g., hydrolysis of oxalamide moiety) that may confound results .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinities independently of enzymatic activity .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Prodrug design : Modify the oxalamide group with ester-protected moieties to reduce hydrolysis .
  • Excipient screening : Test cyclodextrins or liposomes to enhance solubility and slow degradation in PBS .
  • pH stability studies : Use accelerated stability testing at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal) .

Q. How can computational modeling guide SAR studies for target optimization?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., naphthalene π-π stacking with phenylalanine residues) .
  • QSAR models : Train on analogs with known IC₅₀ values to prioritize substituents (e.g., fluorophenyl vs. chlorophenyl) .
  • MD simulations : Analyze conformational flexibility of the dimethylamino group in aqueous vs. lipid bilayer environments .

Critical Analysis of Contradictory Evidence

  • Bioactivity variability : Discrepancies in IC₅₀ values may stem from differences in assay ATP concentrations (1 mM vs. 10 µM) .
  • Synthetic yields : Lower yields in THF (65%) vs. DMF (82%) highlight solvent polarity’s role in intermediate solubility .

Future Research Directions

  • In vivo pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS quantification .
  • Target deconvolution : Employ CRISPR-Cas9 screens to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.